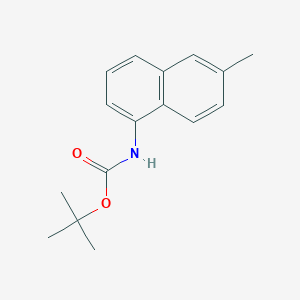

1-(Boc-amino)-6-methylnaphthalene

Description

1-(Boc-amino)-6-methylnaphthalene is a naphthalene derivative functionalized with a tert-butyloxycarbonyl (Boc)-protected amino group at position 1 and a methyl group at position 6. The Boc group serves as a protective moiety for amines during synthetic processes, enhancing stability and enabling selective reactivity in multi-step organic syntheses . This compound is primarily utilized in pharmaceutical research and drug discovery as a versatile intermediate, particularly in peptide coupling reactions and the development of small-molecule therapeutics . Its structural features, including aromatic rigidity and steric bulk from the Boc group, influence its physicochemical properties, such as solubility and metabolic stability, making it valuable in medicinal chemistry.

Properties

Molecular Formula |

C16H19NO2 |

|---|---|

Molecular Weight |

257.33 g/mol |

IUPAC Name |

tert-butyl N-(6-methylnaphthalen-1-yl)carbamate |

InChI |

InChI=1S/C16H19NO2/c1-11-8-9-13-12(10-11)6-5-7-14(13)17-15(18)19-16(2,3)4/h5-10H,1-4H3,(H,17,18) |

InChI Key |

IZOORXXLHAPTTD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=CC=C2)NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Boc-amino)-6-methylnaphthalene typically involves the protection of the amino group with a Boc group. This can be achieved by reacting 6-methylnaphthylamine with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base such as triethylamine (Et₃N) or pyridine. The reaction is usually carried out in an anhydrous solvent like dichloromethane (DCM) at room temperature .

Industrial Production Methods: Industrial production methods for Boc-protected compounds often involve similar reaction conditions but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(Boc-amino)-6-methylnaphthalene can undergo various chemical reactions, including:

Oxidation: The naphthalene ring can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).

Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: KMnO₄ in aqueous solution or CrO₃ in pyridine.

Reduction: TFA in dichloromethane.

Substitution: Various electrophiles like alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Oxidation: Oxidized naphthalene derivatives.

Reduction: 6-methylnaphthylamine.

Substitution: N-substituted naphthalene derivatives.

Scientific Research Applications

1-(Boc-amino)-6-methylnaphthalene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

Medicine: Potential use in the development of pharmaceuticals, particularly in the synthesis of drug candidates.

Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 1-(Boc-amino)-6-methylnaphthalene primarily involves the protection of the amino group by the Boc group. This protection prevents the amino group from participating in unwanted side reactions during synthesis. The Boc group can be selectively removed under acidic conditions, allowing the amino group to be deprotected and participate in subsequent reactions .

Comparison with Similar Compounds

Comparison with Structural Analogs

1-Methylnaphthalene (CAS 90-12-0)

1-Methylnaphthalene is a simpler analog lacking the Boc-amino group. Key distinctions include:

- Toxicity: 1-Methylnaphthalene exhibits moderate toxicity, with oral exposure studies in mice showing a No Observed Adverse Effect Level (NOAEL) of 200 mg/kg/day and a Lowest Observed Adverse Effect Level (LOAEL) of 200 mg/kg/day for systemic effects . Chronic inhalation exposure in rodents is linked to respiratory epithelial adenomas and neuroblastomas at 30 ppm .

- Applications : Primarily used as a solvent and in industrial processes, it lacks the functional versatility of Boc-protected derivatives .

6-Methoxy-2-Acetylnaphthalene (CAS 3900-45-6)

This compound features methoxy and acetyl substituents, differing in electronic and steric effects:

- Reactivity: The electron-donating methoxy group enhances electrophilic substitution reactivity, while the acetyl group introduces ketone-based reactivity (e.g., nucleophilic additions). In contrast, the Boc-amino group in 1-(Boc-amino)-6-methylnaphthalene enables amide bond formation .

- Pharmaceutical Relevance: 6-Methoxy-2-acetylnaphthalene is a known intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) like naproxen .

Halogenated Derivatives (e.g., 1-Chloro-6-(chloromethyl)naphthalene, CAS 18612-90-3)

Halogenated analogs exhibit distinct reactivity profiles:

- Synthetic Utility: Chlorine substituents facilitate cross-coupling reactions (e.g., Suzuki-Miyaura coupling) for constructing biaryl systems . However, the Boc-amino group offers orthogonal reactivity for sequential functionalization .

Amino-Substituted Analogs (e.g., 6-Amino-1,2,3,4-tetrahydro-1-naphthalenecarboxylic Acid Hydrochloride)

Unprotected amino derivatives differ significantly:

- Stability: The free amino group is prone to oxidation and undesired side reactions, whereas Boc protection enhances stability during synthesis .

- Biological Activity: Amino-substituted naphthalenes are explored for antimicrobial and anticancer activity, but the Boc group may modulate bioavailability and toxicity .

Data Tables

Table 1: Comparative Physicochemical Properties

| Compound | Molecular Weight | Key Functional Groups | Solubility (Predicted) |

|---|---|---|---|

| This compound | ~273.3 g/mol | Boc-amino, methyl | Low (lipophilic) |

| 1-Methylnaphthalene | 142.2 g/mol | Methyl | Insoluble in water |

| 6-Methoxy-2-acetylnaphthalene | 214.2 g/mol | Methoxy, acetyl | Moderate (polar aprotic) |

| 1-Chloro-6-(chloromethyl)naphthalene | 215.1 g/mol | Chlorine, chloromethyl | Low (hydrophobic) |

Table 2: Toxicological Data

*Direct data unavailable; inferred from structural analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.